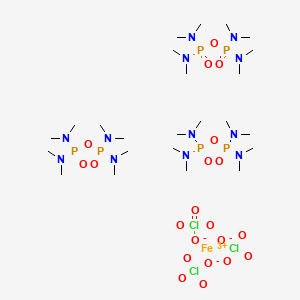
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is a coordination compound that features iron in the +3 oxidation state This compound is notable for its unique ligand environment, which includes three octamethylpyrophosphoramide ligands The triperchlorate anions balance the charge of the iron center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate typically involves the reaction of iron(III) salts with octamethylpyrophosphoramide ligands in an appropriate solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired coordination complex. The triperchlorate anions are introduced to balance the charge of the iron center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands can be replaced by other coordinating molecules under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve ligands such as phosphines or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(IV) complexes, while reduction reactions may produce iron(II) complexes.
科学的研究の応用
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential role in biological systems, particularly in mimicking the behavior of iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in materials science for the development of new materials with unique magnetic and electronic properties.
作用機序
The mechanism by which Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate exerts its effects involves the coordination of the iron center with the ligands, which stabilizes the iron in the +3 oxidation state. The compound can interact with various molecular targets, including enzymes and other proteins, through coordination and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
Tris(acetylacetonato)iron(III): Another iron(III) coordination compound with acetylacetonate ligands.
Tris(bipyridine)iron(II) chloride: An iron(II) coordination compound with bipyridine ligands.
Uniqueness
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The octamethylpyrophosphoramide ligands provide a unique steric and electronic environment around the iron center, influencing its reactivity and stability.
特性
CAS番号 |
15614-06-9 |
|---|---|
分子式 |
C24H72Cl3FeN12O21P6 |
分子量 |
1212.9 g/mol |
IUPAC名 |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;iron(3+);triperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.3ClHO4.Fe/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;3*2-1(3,4)5;/h3*1-8H3;3*(H,2,3,4,5);/q;;;;;;+3/p-3 |
InChIキー |
PZPFUICPLMMYJO-UHFFFAOYSA-K |
正規SMILES |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



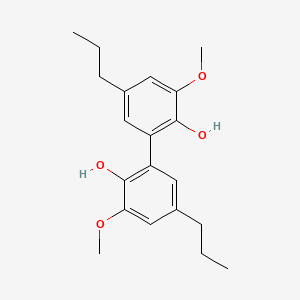
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)

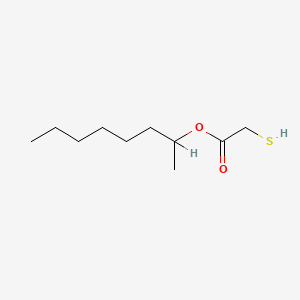
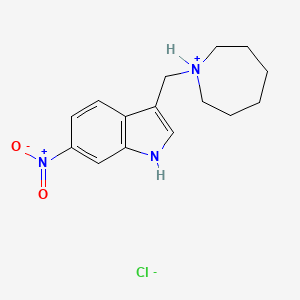

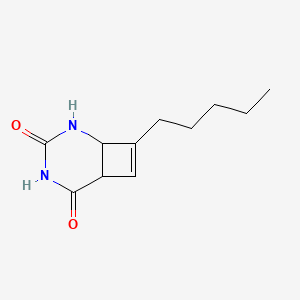
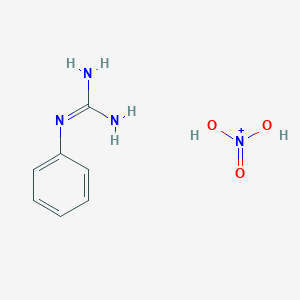

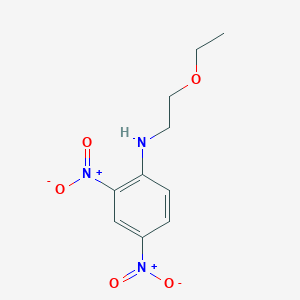

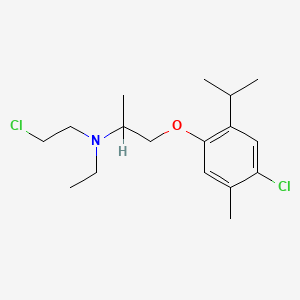
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
